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Compound of Interest

Compound Name:

1-Methyl-3-(1-

methylcyclohexyl)-1H-pyrazol-5-

amine

Cat. No.: B13084053

Get Quote

1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine belongs to the 5-aminopyrazole class of

heterocyclic compounds. This scaffold is recognized in medicinal chemistry as a "privileged

structure" due to its versatile chemical nature and its presence in a multitude of biologically

active molecules.[1][2] The pyrazole ring system, a five-membered heterocycle with two

adjacent nitrogen atoms, exhibits unique electronic properties. It possesses both a "pyrrole-

like" nitrogen (N1), whose lone pair contributes to the aromatic system, and a "pyridine-like"

nitrogen (N2), which does not.[1] This configuration allows pyrazoles to act as both hydrogen

bond donors and acceptors, facilitating interactions with diverse biological targets.[1]

Substituted 5-aminopyrazoles, such as the title compound, are highly valued as synthetic

intermediates or "building blocks" for constructing more complex fused heterocyclic systems

like pyrazolopyrimidines and pyrazolopyridines.[3][4] These larger molecules are central to

numerous FDA-approved drugs, highlighting the foundational importance of the 5-

aminopyrazole core in drug discovery programs targeting a wide array of diseases, including

cancer, inflammation, and infectious diseases.[1][4][5] This guide provides a technical overview

of the synthesis, properties, and potential applications of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-

amine for researchers in drug development.
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Physicochemical and Computed Properties
A summary of the key properties for 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine is presented

below. These parameters are crucial for assessing its drug-like characteristics, such as

solubility, permeability, and metabolic stability.

Property Value Source

CAS Number 56547-82-1 [6]

Molecular Formula C₁₀H₁₇N₃ [6]

Molecular Weight 179.26 g/mol [6]

Topological Polar Surface Area

(TPSA)
43.84 Å² [6]

LogP (Predicted) 2.27892 [6]

Hydrogen Bond Acceptors 3 [6]

Hydrogen Bond Donors 1 [6]

Rotatable Bonds 1 [6]

Proposed Synthesis Methodology
The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the

condensation reaction between a β-ketonitrile and a substituted hydrazine.[7] This approach is

highly efficient and provides a direct route to the desired pyrazole core.

Causality of the Synthetic Strategy
The chosen pathway involves the reaction of Cyclohexylhydrazine with Acetoacetonitrile (3-

oxobutanenitrile). This strategy is predicated on the fundamental reactivity of the starting

materials:

Cyclohexylhydrazine: The terminal nitrogen of the hydrazine is highly nucleophilic and will

readily attack the electrophilic carbonyl carbon of the β-ketonitrile.
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Acetoacetonitrile: This molecule possesses two key electrophilic sites: the ketone carbonyl

carbon and the nitrile carbon. The reaction proceeds via a defined sequence where the more

reactive ketone is attacked first.

The subsequent intramolecular cyclization is thermodynamically favored, leading to the

formation of the stable aromatic pyrazole ring. Ethanol is selected as the solvent as it

effectively solubilizes the reactants and provides a suitable boiling point for reflux to drive the

reaction to completion without promoting significant side reactions.

Experimental Protocol
Reaction: Condensation of Cyclohexylhydrazine with Acetoacetonitrile.

Materials:

Cyclohexylhydrazine (1.0 eq)

Acetoacetonitrile (1.05 eq)

Absolute Ethanol (approx. 0.2 M concentration)

Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add absolute ethanol, followed by cyclohexylhydrazine and acetoacetonitrile.

Catalyst Addition: Add a catalytic amount of glacial acetic acid. The acid protonates the

carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

Progress can be monitored by Thin Layer Chromatography (TLC).

Solvent Removal: After the reaction is complete, allow the mixture to cool to room

temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
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Workup: Dissolve the resulting residue in ethyl acetate and wash sequentially with a

saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid) and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate in vacuo to yield the crude product.

Purification: The crude 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine can be purified by column

chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Synthetic Workflow Diagram
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Caption: Conceptual model of kinase inhibition by a pyrazole-based compound.

Building Block for Fused Heterocyclic Systems
The amine and adjacent ring nitrogen of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine are

nucleophilic centers that can react with various bielectrophilic reagents. This reactivity allows

for the construction of fused ring systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-

b]pyridines. [4]These fused systems often exhibit enhanced biological activity and improved

pharmacokinetic properties compared to their monocyclic precursors. For example,

pyrazolo[1,5-a]pyrimidines have been developed as potent inhibitors of IRAK4, a key kinase in

inflammatory signaling pathways. [8]

Conclusion
1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine (CAS 56547-82-1) is a valuable chemical entity for

drug discovery and development. Its synthesis is readily achievable through established

heterocyclic chemistry principles. While direct therapeutic applications are not yet defined, its

true potential lies in its utility as a core scaffold and synthetic building block. The combination of

the privileged 5-aminopyrazole core with a lipophilic cyclohexyl substituent makes it an

attractive starting point for generating novel, targeted inhibitors for kinases and other enzyme
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classes implicated in a range of human diseases. This guide provides the foundational

knowledge for researchers to incorporate this compound into their discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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